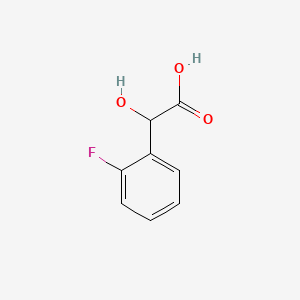
2-Fluoromandelic acid
描述
2-Fluoromandelic acid is an organic compound with the chemical formula C8H7FO3. It is a derivative of mandelic acid, where a fluorine atom replaces one of the hydrogen atoms on the benzene ring.
准备方法
Synthetic Routes and Reaction Conditions: 2-Fluoromandelic acid can be synthesized through several methods. One common approach involves the fluorination of mandelic acid using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction typically occurs under mild conditions, with the fluorinating agent added to a solution of mandelic acid in an appropriate solvent .
Industrial Production Methods: Industrial production of this compound often involves the resolution of racemic mixtures. This can be achieved through enantiospecific co-crystallization with resolving agents like levetiracetam. The process involves forming enantiospecific co-crystals, which can then be separated to obtain the desired enantiomer .
化学反应分析
Types of Reactions: 2-Fluoromandelic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-fluorobenzoylformic acid.
Reduction: Reduction reactions can convert it to 2-fluorophenylglycolic acid.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products:
Oxidation: 2-Fluorobenzoylformic acid.
Reduction: 2-Fluorophenylglycolic acid.
Substitution: Various substituted derivatives depending on the reagent used.
科学研究应用
2-Fluoromandelic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-Fluoromandelic acid involves its interaction with various molecular targets. The fluorine atom enhances its reactivity and binding affinity to specific enzymes and receptors. This can lead to the modulation of biochemical pathways, making it a valuable compound in drug development and other applications .
相似化合物的比较
- 2-Chloromandelic acid
- 3-Chloromandelic acid
- 4-Chloromandelic acid
- 4-Bromomandelic acid
- 4-Fluoromandelic acid
Comparison: 2-Fluoromandelic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Compared to its chlorinated and brominated counterparts, the fluorine atom provides higher electronegativity and smaller atomic radius, leading to different reactivity and interaction profiles .
属性
IUPAC Name |
2-(2-fluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO3/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSRHIZZWWDONI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(=O)O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382479 | |
| Record name | 2-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
389-31-1 | |
| Record name | 2-Fluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-DL-mandelic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 2-fluoromandelic acid interesting in the context of chiral resolution?
A: this compound, as a chiral molecule, presents a challenge in separating its enantiomers. The research demonstrates that this compound forms diastereomeric salts with (+)-(1S;2S)-pseudoephedrine with a large difference in solubility. Specifically, the diastereomers with 2'-fluoromandelic acid exhibit the largest solubility difference (15-fold) in 95% ethanol []. This significant difference in solubility between the diastereomeric salts allows for easier separation and purification of the desired enantiomer, making it a valuable tool for chiral resolution.
Q2: What are the primary intermolecular interactions responsible for the formation of these diastereomeric salts?
A: The main interactions driving the formation of the diastereomeric salts are hydrogen bonds []. These hydrogen bonds occur between the protonated secondary ammonium ion of the (+)-(1S;2S)-pseudoephedrine and the carboxylate group of the fluoromandelic acid. The research highlights different structural arrangements of these hydrogen bonds depending on the specific diastereomer formed, leading to variations in solubility and other physical properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[3-(hydroxymethyl)benzyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1304812.png)
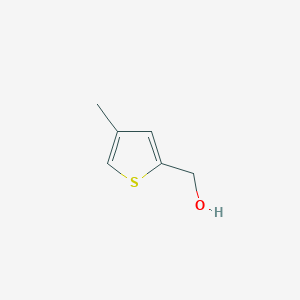
![Imidazo[1,2-a]pyridin-2-ylmethanol](/img/structure/B1304814.png)
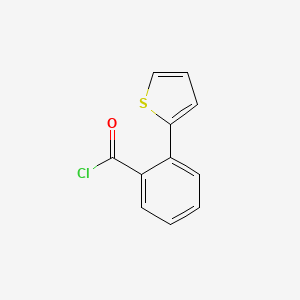
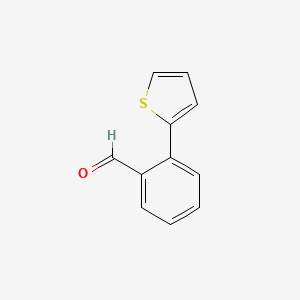

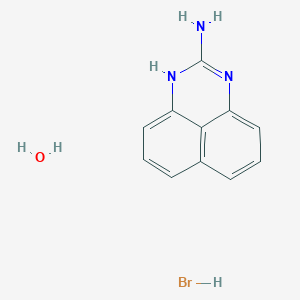
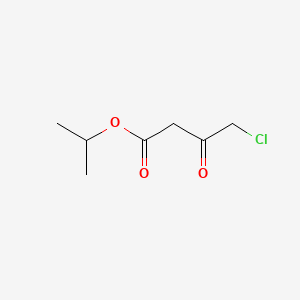
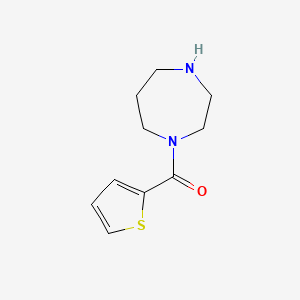
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)

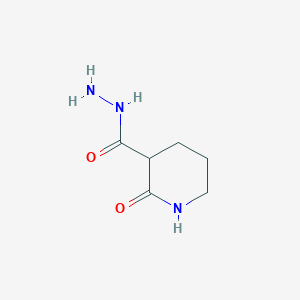
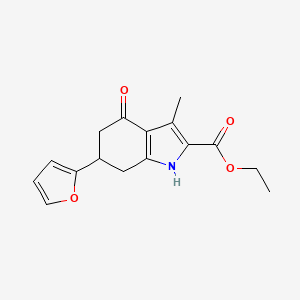
![3-(2,4-Dioxo-1,3-diaza-spiro[4.4]non-3-yl)-propionic acid](/img/structure/B1304835.png)
